D-Galactose-d1

Description

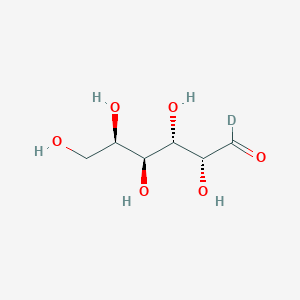

D-Galactose-d1 (also referred to as D-Galactose-1-d) is a deuterated isotopologue of D-Galactose, where one hydrogen atom at the C1 position is replaced by deuterium (²H), a stable heavy isotope of hydrogen. This modification results in a molecular formula of C₆DH₁₁O₆ and a molecular weight of 181.16 g/mol . The compound is synthesized with a high isotopic purity of 98 atom% D, ensuring minimal interference from non-deuterated species in experimental applications . Its CAS registry number is 64267-73-8, distinguishing it from non-deuterated D-Galactose (CAS: 59-23-4) .

This compound is primarily utilized as a stable isotopic tracer in pharmacokinetic and metabolic studies. The incorporation of deuterium allows researchers to track metabolic pathways with precision, particularly in drug development, where subtle changes in molecular structure can significantly alter absorption, distribution, metabolism, and excretion (ADME) profiles .

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-1-deuterio-2,3,4,5,6-pentahydroxyhexan-1-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i1D |

InChI Key |

GZCGUPFRVQAUEE-GHZKYXHXSA-N |

Isomeric SMILES |

[2H]C(=O)[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogen-Deuterium Exchange Using Palladium/Carbon (Pd/C)

Catalytic exchange using Pd/C in deuterium oxide (D₂O) is a widely employed method for introducing deuterium into carbohydrate structures. This approach leverages the ability of palladium to facilitate H/D exchange under mild conditions.

Reaction Mechanism and Conditions

In a sealed reactor, D-galactose is suspended in D₂O with 5–10% Pd/C as the catalyst. The system is purged with hydrogen gas (H₂) to activate the catalyst, followed by replacement with deuterium gas (D₂) or exposure to D₂O under reflux. The reaction typically proceeds at 25–80°C for 24–48 hours, achieving site-specific deuteration at hydroxyl-bearing carbons.

Key Parameters:

- Catalyst Loading : 5–10 wt% Pd/C relative to substrate.

- Solvent : Deuterium oxide (D₂O) or deuterated methanol (CD₃OD).

- Temperature : 50–80°C optimizes exchange efficiency.

- Deuterium Source : D₂ gas or D₂O.

This method is advantageous for its scalability and minimal byproduct formation. However, regioselectivity depends on steric and electronic factors, often resulting in partial deuteration at C1, C3, and C6 positions.

Sodium Borodeuteride (NaBD₄) Reduction of Ketose Intermediates

Selective deuteration at the anomeric carbon (C1) is achieved via reduction of a ketose intermediate. For example, D-galactono-γ-lactone-1-C¹⁴ is reduced using NaBD₄ to yield D-galactose-d1.

Procedure:

- Intermediate Synthesis : D-galactose is oxidized to D-galactono-γ-lactone using dimethyl sulfoxide (DMSO) and acetic anhydride.

- Reduction : The lactone is treated with NaBD₄ in methanol at 0°C, followed by quenching with acidic ion-exchange resin.

- Purification : Crystallization from methanol/water yields this compound with >90% isotopic purity.

Example Data:

| Step | Conditions | Yield (%) | Deuteration Efficiency (%) |

|---|---|---|---|

| Oxidation to Lactone | DMSO, Ac₂O, 25°C, 6 h | 85 | – |

| NaBD₄ Reduction | MeOH, 0°C, 2 h | 78 | 92 |

This method ensures high positional specificity but requires multi-step synthesis and specialized handling of NaBD₄.

Acid-Catalyzed Exchange in Deuterated Solvents

Proton-deuterium exchange in acidic deuterated media is a rapid method for non-selective deuteration. For instance, heating D-galactose in deuterated formic acid (DCO₂D) induces exchange at hydroxyl groups.

Protocol:

- Dissolution : D-galactose is dissolved in 96% DCO₂D.

- Heating : The solution is heated at 85°C for 10 minutes.

- Quenching : Rapid dilution with cold D₂O halts exchange.

- Lyophilization : Freeze-drying yields deuterated product.

Performance Metrics:

- Deuteration Sites : Primarily at C2, C3, and C6 hydroxyls.

- Isotopic Purity : ~70–80% after single exchange cycle.

While cost-effective, this method lacks regioselectivity and requires iterative cycles for higher deuteration levels.

Isotopic Exchange with Deuterium Gas (D₂)

Deuterium gas enables direct deuteration via heterogeneous catalysis. Using Pt/C or Raney nickel, D₂ gas reacts with D-galactose under high pressure.

Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Comparative Analysis of Methods

| Method | Selectivity | Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| Pd/C Catalytic Exchange | Moderate | 70–85 | Moderate | High |

| NaBD₄ Reduction | High | 75–90 | High | Medium |

| Acid-Catalyzed Exchange | Low | 60–75 | Low | High |

| D₂ Gas Exchange | High | 80–95 | Very High | Low |

Chemical Reactions Analysis

Types of Reactions

D-Galactose-d1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into different derivatives and for its application in various fields.

Common Reagents and Conditions

Major Products Formed

D-Galactonic acid: Formed through oxidation.

D-Galactitol: Formed through reduction.

Acetylated or benzoylated derivatives: Formed through substitution reactions.

Scientific Research Applications

D-Galactose-d1 has a wide range of scientific research applications:

Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism and enzyme kinetics.

Medicine: Investigated for its potential in drug delivery systems, diagnostics, and theranostics.

Industry: Utilized in the production of low-calorie sweeteners and biofuels from galactose-rich biomass.

Mechanism of Action

D-Galactose-d1 exerts its effects through various molecular targets and pathways:

Oxidative Stress: Continuous administration of this compound can lead to oxidative stress, resulting in the production of reactive oxygen species (ROS) and mitochondrial dysfunction.

Cellular Uptake: Acts as a ligand for galactose receptors on specific cells, enhancing cellular uptake and targeting.

Metabolic Pathways: Involved in the Leloir pathway, where it is converted into glucose-1-phosphate before entering glycolysis.

Comparison with Similar Compounds

Key Observations :

- Isotopic Effects: The substitution of hydrogen with deuterium in this compound increases its molecular weight by ~1 g/mol compared to non-deuterated D-Galactose. This minimal mass difference is critical for mass spectrometry-based tracking .

- Melting Point Discrepancy: The reported melting point for non-deuterated D-Galactose varies between sources (165–167°C vs. 169–170°C ), likely due to differences in sample purity or measurement protocols.

Functional and Metabolic Differences

Deuterated vs. Non-Deuterated D-Galactose

- Metabolic Stability: Deuterium’s higher bond strength (C–D vs. For example, deuterated compounds may exhibit prolonged half-lives in vivo .

- Tracer Applications: this compound is indispensable in studies requiring isotopic labeling, whereas non-deuterated D-Galactose is used in diagnostics (e.g., lactose intolerance tests) .

Other Deuterated Variants

α-D-Galactose-1-phosphate

This phosphorylated derivative (CAS: 19046-60-7) serves as a substrate in enzymatic assays, particularly in galactose metabolism pathways.

Pharmacokinetic Studies

- Deuterium Impact : Substitution at the C1 position in this compound has been shown to reduce metabolic clearance rates in preclinical models, highlighting its utility in quantifying drug metabolism without structural interference .

- In Vitro Applications : this compound is dissolved in solvents like DMSO or PEG400 for cell-based assays, ensuring compatibility with high-throughput screening platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.